molecular formula C21H27N3O3S B361014 Ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4-phenylthiophene-3-carboxylate CAS No. 381687-59-8

Ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4-phenylthiophene-3-carboxylate

Cat. No.: B361014
CAS No.: 381687-59-8
M. Wt: 401.5g/mol
InChI Key: FSEMDLVNGCNLCZ-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4-phenylthiophene-3-carboxylate (CAS 156724-46-8) is a sulfur-containing heterocyclic compound with the molecular formula C₂₁H₂₇N₃O₃S. Its structure comprises a thiophene ring substituted at the 4-position with a phenyl group and at the 2- and 3-positions with a propanamido linker and an ethyl carboxylate ester, respectively . The propanamido side chain incorporates a 4-methylpiperazine moiety, a nitrogen-rich heterocycle known to enhance solubility and modulate pharmacokinetic properties in medicinal chemistry . This compound is cataloged under multiple synonyms (e.g., STL306566, AKOS002169252) and is likely utilized as an intermediate in drug discovery or organic synthesis, given its structural complexity and functional diversity .

Properties

IUPAC Name

ethyl 2-[3-(4-methylpiperazin-1-yl)propanoylamino]-4-phenylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3S/c1-3-27-21(26)19-17(16-7-5-4-6-8-16)15-28-20(19)22-18(25)9-10-24-13-11-23(2)12-14-24/h4-8,15H,3,9-14H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSEMDLVNGCNLCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CCN3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gewald Reaction Protocol

A mixture of ethyl cyanoacetate (0.1 mol), acetophenone (0.1 mol), elemental sulfur (0.1 mol), and a catalytic base (e.g., morpholine) in absolute ethanol is heated at 55–65°C for 2 hours. After cooling, the precipitate is filtered and recrystallized from ethanol to yield the thiophene core. Key parameters include:

ParameterValue
SolventAbsolute ethanol
Temperature55–65°C
Reaction Time2 hours
Yield70–75%

This method avoids expensive catalysts and achieves moderate yields, making it scalable for industrial applications.

Introduction of the Propanamido Side Chain

The amine group at the 2-position of the thiophene undergoes amidation with 3-(4-methylpiperazin-1-yl)propanoic acid to form the target compound.

Carbodiimide-Mediated Amidation

Activation of the carboxylic acid is achieved using ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in anhydrous dichloromethane.

Procedure :

  • Activation : 3-(4-Methylpiperazin-1-yl)propanoic acid (4.57 mmol) is stirred with EDCI (5.48 mmol) and HOBt (4.80 mmol) in CH₂Cl₂ for 1 hour.

  • Coupling : Ethyl 2-amino-4-phenylthiophene-3-carboxylate (4.80 mmol) and triethylamine (5.48 mmol) are added, and the mixture is stirred overnight.

  • Workup : The organic layer is washed with NaHCO₃ and brine, dried over Na₂SO₄, and purified via column chromatography.

ParameterValue
SolventDichloromethane
Coupling AgentEDCI/HOBt
BaseTriethylamine
Yield41–45%

This method balances efficiency and purity, though yields are moderate due to steric hindrance from the phenyl group.

Alternative Pathway: Acid Chloride Coupling

To improve reaction efficiency, 3-(4-methylpiperazin-1-yl)propanoyl chloride can be used directly.

Acid Chloride Synthesis

The carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to generate the acyl chloride in situ.

Procedure :

  • Chlorination : 3-(4-Methylpiperazin-1-yl)propanoic acid (0.1 mol) is refluxed with SOCl₂ (0.12 mol) in dry toluene for 3 hours. Excess SOCl₂ is removed under vacuum.

  • Amidation : The acyl chloride is added dropwise to a solution of ethyl 2-amino-4-phenylthiophene-3-carboxylate (0.1 mol) and pyridine (0.12 mol) in THF. The mixture is stirred at 0°C for 2 hours and at room temperature for 12 hours.

  • Purification : The product is isolated via filtration and recrystallized from ethyl acetate.

ParameterValue
Chlorinating AgentSOCl₂
SolventToluene/THF
BasePyridine
Yield50–55%

This route avoids carbodiimide reagents but requires stringent moisture control.

Optimization and Challenges

Solvent and Temperature Effects

  • DMF vs. Dichloromethane : DMF increases reaction rates due to its high polarity but complicates purification. Dichloromethane offers better compatibility with acid-sensitive groups.

  • Temperature : Reactions performed at 0°C minimize side reactions, while room temperature ensures complete conversion.

Steric and Electronic Factors

The phenyl group at the 4-position of the thiophene creates steric hindrance, reducing amidation yields. Electron-donating groups on the thiophene ring further slow the reaction.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 1.30 (t, 3H, ester CH₃), 2.25 (s, 3H, N-CH₃), 2.40–2.70 (m, 8H, piperazine), 4.29 (q, 2H, OCH₂), 6.30 (s, 1H, thiophene), 7.20–7.50 (m, 5H, phenyl).

  • IR (KBr) : 3312 cm⁻¹ (N-H), 1714 cm⁻¹ (C=O), 1523 cm⁻¹ (C-N).

Purity and Yield

Typical purity after column chromatography exceeds 95%, as verified by HPLC .

Chemical Reactions Analysis

Ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

Ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4-phenylthiophene-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4-phenylthiophene-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its piperazine and thiophene moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

While the provided evidence lacks explicit comparative data, structural analogs can be inferred based on key functional groups and pharmacophoric features. Below is a systematic analysis:

Structural Analogues and Functional Group Modifications

Compound Key Structural Features Molecular Weight Potential Impact
Target Compound Thiophene core, 4-phenyl, ethyl carboxylate, 4-methylpiperazine-propanamido 401.52 g/mol Balanced lipophilicity due to phenyl and piperazine; ester may act as a prodrug.
Analog 1: Methyl ester variant Replacement of ethyl carboxylate with methyl ester ~387.49 g/mol Increased hydrophilicity; faster ester hydrolysis in vivo.
Analog 2: Morpholine substitution Replacement of 4-methylpiperazine with morpholine ~399.50 g/mol Reduced basicity; altered receptor binding due to oxygen vs. nitrogen in the heterocycle.
Analog 3: Thiophene → Pyrrole Replacement of thiophene with pyrrole ~385.48 g/mol Reduced aromatic stabilization; altered electronic properties affecting π-π interactions.
Intermediate 3 () Multiple acetylsulfanyl-propanamido groups, azido termini >1000 g/mol Enhanced crosslinking potential via azido groups; sulfur-rich structure may influence redox reactivity.

Pharmacokinetic and Physicochemical Properties

  • Solubility: The 4-methylpiperazine group in the target compound likely improves aqueous solubility compared to analogs with non-polar substituents (e.g., alkyl chains) .
  • Metabolic Stability : The ethyl ester may undergo slower hydrolysis than methyl esters, prolonging systemic exposure. Piperazine-containing compounds often exhibit favorable metabolic profiles due to resistance to oxidative degradation .
  • Bioavailability : The phenyl-thiophene core enhances membrane permeability via aromatic interactions, whereas bulkier analogs (e.g., Intermediate 3 in ) may face diffusion limitations .

Biological Activity

Ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4-phenylthiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the synthesis, biological activity, and mechanisms of action based on various research findings.

1. Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of ethyl thiophene-3-carboxylate derivatives with piperazine and appropriate amine precursors. The compound's structure includes a thiophene ring, which is known for its pharmacological properties, and a piperazine moiety that enhances biological activity.

2.1 Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and others. The compound exhibited an IC50 value ranging from 23.2 to 49.9 µM , indicating potent activity against tumor cells .

Table 1: Antitumor Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-723.2Apoptosis induction
HeLa35.0Cell cycle arrest
A54945.0Necrosis induction

The mechanisms through which this compound exerts its effects include:

  • Induction of Apoptosis : Flow cytometry analysis indicated that the compound significantly increased early and late apoptotic cells in treated MCF-7 cultures, with a notable increase in Annexin V-positive cells .
  • Cell Cycle Arrest : The compound caused G2/M phase arrest, leading to impaired cell proliferation and eventual cell death .

2.3 In Vivo Studies

In vivo studies further support the antitumor efficacy of this compound. When administered to tumor-bearing mice, it resulted in a significant reduction in tumor mass compared to controls. The study reported a 54% decrease in tumor weight compared to untreated groups, indicating strong therapeutic potential .

3. Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Case Study on MCF-7 Cells : A study demonstrated that treatment with this compound led to a 26.86% reduction in cell viability after 48 hours, showcasing its potential as an effective anticancer agent .
  • Toxicological Assessment : Toxicological evaluations revealed that while the compound effectively reduced tumor growth, it also exhibited some hepatoprotective effects by restoring liver enzyme levels close to normal ranges in treated mice .

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